molecular formula C10H15ClO B14428563 Bicyclo[3.2.2]nonane-1-carbonyl chloride CAS No. 79635-01-1

Bicyclo[3.2.2]nonane-1-carbonyl chloride

Cat. No.: B14428563
CAS No.: 79635-01-1
M. Wt: 186.68 g/mol
InChI Key: ABPLOOLCSZAWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.2.2]nonane-1-carbonyl chloride is an organic compound with a unique bicyclic structure. This compound is characterized by its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies. The bicyclo[3.2.2]nonane core is a common motif in many natural products and synthetic compounds, known for its stability and distinctive reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.2]nonane-1-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]nonane with thionyl chloride or oxalyl chloride. The process generally requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Alcohols: Formed by reduction of the carbonyl chloride group

Scientific Research Applications

Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.

    Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure. It shares some reactivity patterns but differs in its overall stability and applications.

    Norbornane (Bicyclo[2.2.1]heptane): Known for its use in synthetic chemistry, particularly in Diels-Alder reactions.

    Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique properties and applications.

Uniqueness

Bicyclo[3.2.2]nonane-1-carbonyl chloride stands out due to its specific ring structure, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

79635-01-1

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2

InChI Key

ABPLOOLCSZAWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.